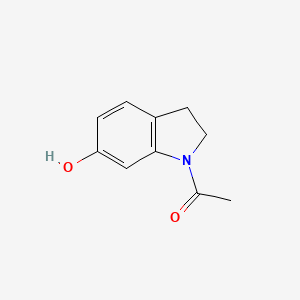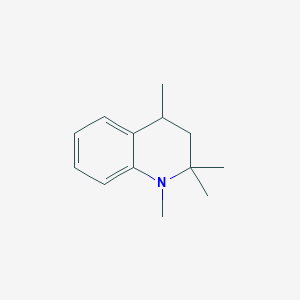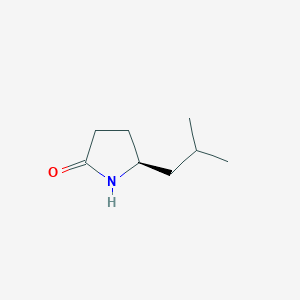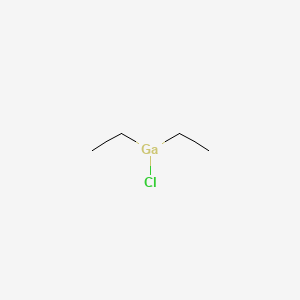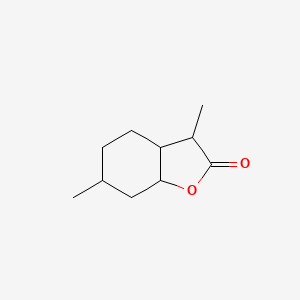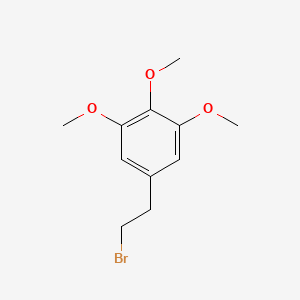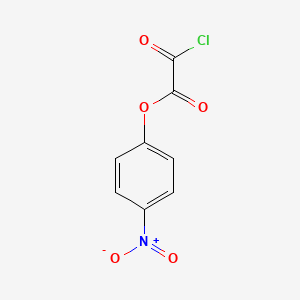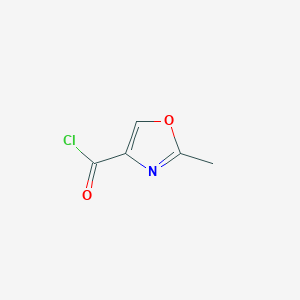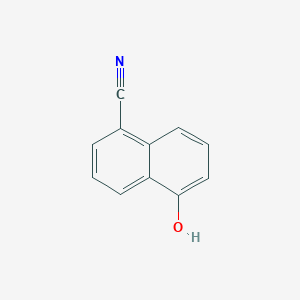
5-Hydroxynaphthalene-1-carbonitrile
描述
5-Hydroxynaphthalene-1-carbonitrile is a chemical compound that belongs to the naphthyl derivatives class. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
作用机制
The mechanism of action of 5-Hydroxynaphthalene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive functions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. In addition, this compound has been reported to enhance cognitive functions and memory in animal models.
实验室实验的优点和局限性
One of the major advantages of 5-Hydroxynaphthalene-1-carbonitrile is its versatility in various fields of research. The compound can be easily synthesized and used as a precursor for the synthesis of various organic compounds. It also exhibits significant pharmacological activities, which make it a potential candidate for drug development. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to elucidate the mechanism of action and potential side effects of the compound.
未来方向
There are several future directions for the research on 5-Hydroxynaphthalene-1-carbonitrile. One of the potential directions is the development of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's mechanism of action and potential targets in various diseases. In addition, the use of this compound as a building block for the synthesis of new materials, such as polymers and nanoparticles, is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of research, including medicinal chemistry and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound in various fields of research.
科学研究应用
5-Hydroxynaphthalene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. The compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, this compound has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and polymers.
属性
IUPAC Name |
5-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWMAWYJUCCMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579132 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20816-78-8 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


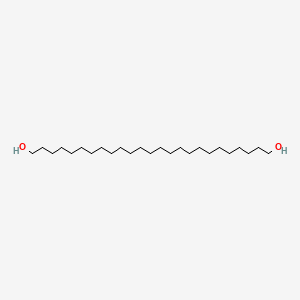
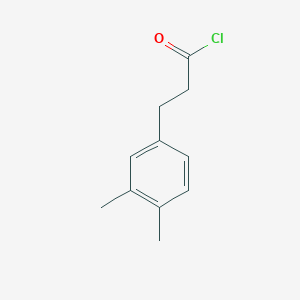
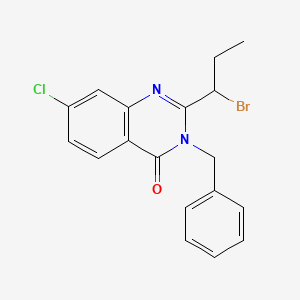
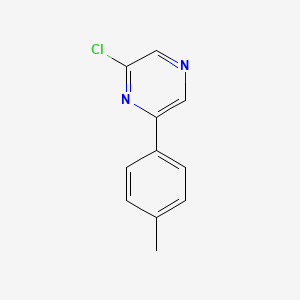
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)
